molecular formula C10H11NO2 B8726735 Benzoic acid, 4-(cyclopropylamino)-

Benzoic acid, 4-(cyclopropylamino)-

Cat. No.: B8726735
M. Wt: 177.20 g/mol
InChI Key: NLCFKMIPCXOGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-(cyclopropylamino)- is an organic compound characterized by a benzoic acid core substituted with a cyclopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-(cyclopropylamino)- typically involves the reaction of 4-aminobenzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of Benzoic acid, 4-(cyclopropylamino)- may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 4-(cyclopropylamino)- can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

Benzoic acid, 4-(cyclopropylamino)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(cyclopropylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may enhance binding affinity and specificity, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    4-Aminobenzoic acid: Lacks the cyclopropylamino group, resulting in different chemical and biological properties.

    Cyclopropylamine: A simpler structure without the benzoic acid core, used in various chemical syntheses.

    Benzoic acid derivatives: Various substituted benzoic acids with different functional groups.

Uniqueness: Benzoic acid, 4-(cyclopropylamino)- is unique due to the presence of both the cyclopropylamino group and the benzoic acid core, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-(cyclopropylamino)benzoic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2,(H,12,13)

InChI Key

NLCFKMIPCXOGNY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-(cyclopropylamino)-benzoate (0.188 g, 0.916 mmol, CASRN 112033-48-4), 1 M NaOH (1.832 mL, 1.832 mmol) and EtOH (5 mL) was stirred and heated to 80° C. for 2 h. The EtOH was evaporated and the residue diluted with H2O, adjusted to pH ca. 2 and the resulting precipitate filtered, washed with water and air dried to afford 94 mg of 4-(cyclopropylamino)-benzoic acid (336) as a white powder.
Quantity
0.188 g
Type
reactant
Reaction Step One
Name
Quantity
1.832 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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